(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
CAS No.: 507472-06-2
Cat. No.: VC21542691
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 507472-06-2 |
---|---|
Molecular Formula | C23H20N2O4 |
Molecular Weight | 388.4 g/mol |
IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
Standard InChI | InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Standard InChI Key | IZXATJNDHWFETN-NRFANRHFSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry and peptide synthesis. It belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This compound is an alanine derivative, featuring a pyridine ring and a propanoic acid moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves methods such as the mixed anhydride method, often using sodium azide to facilitate the formation of azide derivatives from protected amino acids. Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Applications in Peptide Synthesis
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is primarily used as a building block in peptide synthesis. The stability of the Fmoc group under basic conditions makes it suitable for iterative synthesis processes in solid-phase peptide synthesis. Once incorporated into peptides, it may influence biological activity through modifications at the amino acid level, which can significantly alter pharmacological properties.
Research Findings and Biological Activity
Studies have shown that modifications at the amino acid level can significantly alter pharmacological properties, making this compound valuable in drug design. The presence of a pyridine ring and a propanoic acid moiety contributes to its biological activity, although specific mechanisms of action are not fully detailed in available literature.
Comparison with Similar Compounds
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume